

Bodipy FL C16: A Comparative Guide to Fluorescent Lipid Quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bodipy FL-C16*

Cat. No.: *B15553641*

[Get Quote](#)

For researchers, scientists, and drug development professionals, accurate quantification of cellular lipid content is paramount in studies of metabolic diseases, drug efficacy, and cellular signaling. This guide provides a comprehensive comparison of Bodipy FL C16 with other common lipid probes, supported by experimental data and detailed protocols.

Bodipy FL C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. Its intrinsic fluorescence allows for the direct visualization and quantification of fatty acid uptake and incorporation into cellular lipids. This makes it a powerful tool for studying lipid metabolism in live or fixed cells.

Performance Comparison: Bodipy FL C16 vs. Alternative Lipid Stains

To objectively assess the performance of Bodipy FL C16, a comparison with other widely used lipid-selective dyes—Bodipy 493/503, Nile Red, and Oil Red O—is presented below. Bodipy 493/503 is a green fluorescent dye that specifically stains neutral lipid droplets, while Nile Red is a solvatochromic dye that fluoresces intensely in lipid-rich environments. Oil Red O is a traditional histological stain for neutral lipids.

One of the key advantages of Bodipy dyes, including Bodipy FL C16 and Bodipy 493/503, is their high specificity for lipids, narrow emission spectra, and greater photostability compared to Nile Red.^{[1][2][3]} Nile Red, while widely used, can exhibit broader emission spectra and is more sensitive to the polarity of its environment, which can lead to higher background

fluorescence.[3] Oil Red O, being a lysochrome dye, is suitable for endpoint staining of fixed cells but is not amenable to live-cell imaging or high-throughput screening in the same way fluorescent probes are.[4]

A study directly investigating the correlation between Bodipy C16 fluorescence and lipid content demonstrated a strong linear relationship ($R^2 \approx 0.83$) between Bodipy C16 fluorescence and triglyceride concentration in rat lymph. This indicates that Bodipy FL C16 fluorescence provides a reliable quantitative measure of fatty acid incorporation into neutral lipids.

Feature	Bodipy FL C16	Bodipy 493/503	Nile Red	Oil Red O
Principle	Fluorescent fatty acid analog; measures uptake and incorporation	Stains neutral lipid droplets	Solvatochromic dye; fluoresces in lipid environments	Lysochrome dye; stains neutral lipids
Primary Application	Fatty acid uptake and metabolism	Neutral lipid droplet visualization and quantification	General lipid staining	Histological staining of lipids
Live/Fixed Cells	Both	Both	Both	Fixed cells only
Quantitative Analysis	Good correlation with triglyceride content	Good for relative quantification of lipid droplets	Semi-quantitative due to environmental sensitivity	Quantitative with elution, but less sensitive
Photostability	High	High	Moderate	Not applicable
Specificity	High for fatty acid uptake pathways	High for neutral lipid droplets	Moderate; can stain other hydrophobic structures	High for neutral lipids
Excitation/Emission	~505 nm / ~511 nm	~493 nm / ~503 nm	~552 nm (in lipids) / ~636 nm (in lipids)	Not applicable (absorbance-based)

Experimental Protocols

Detailed methodologies for utilizing Bodipy FL C16 and comparative dyes are provided below.

Bodipy FL C16 Staining for Fatty Acid Uptake in Cultured Cells

This protocol is adapted for the analysis of fatty acid uptake in adherent cell cultures.

Materials:

- Bodipy FL C16 (stock solution in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

- Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and culture until they reach the desired confluency.
- Preparation of Staining Solution: Dilute the Bodipy FL C16 stock solution in serum-free cell culture medium to a final concentration of 1-5 μM .
- Cell Staining:
 - Remove the culture medium from the cells and wash once with warm PBS.
 - Add the Bodipy FL C16 staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type and experimental question.

- **Washing:** Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.
- **Fixation (Optional):** If endpoint analysis is desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS after fixation.
- **Imaging:** Mount the coverslips using an anti-fade mounting medium. Acquire images using a fluorescence microscope with appropriate filter sets for the Bodipy FL dye (Excitation/Emission: ~505/511 nm).

Quantification of Lipid Content using Flow Cytometry with Bodipy 493/503

This protocol describes the quantification of neutral lipid content in a cell suspension using Bodipy 493/503 and flow cytometry.[\[5\]](#)

Materials:

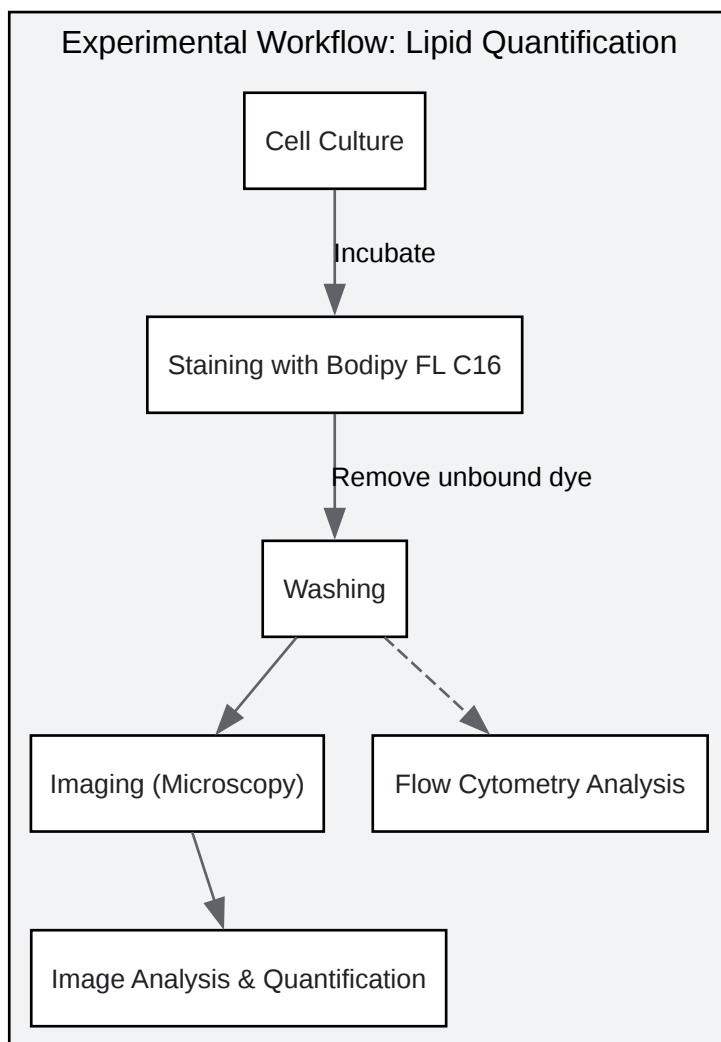
- Bodipy 493/503 (stock solution in DMSO)
- PBS
- Trypsin-EDTA
- Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

- **Cell Preparation:** Harvest cells by trypsinization and wash with PBS.
- **Staining:** Resuspend the cell pellet in PBS containing Bodipy 493/503 at a final concentration of 1 µg/mL. Incubate for 15 minutes at room temperature, protected from light.
- **Washing:** Wash the cells twice with flow cytometry buffer to remove excess dye.
- **Flow Cytometry:** Resuspend the final cell pellet in flow cytometry buffer and analyze on a flow cytometer equipped with a 488 nm laser for excitation. Collect the green fluorescence emission signal.

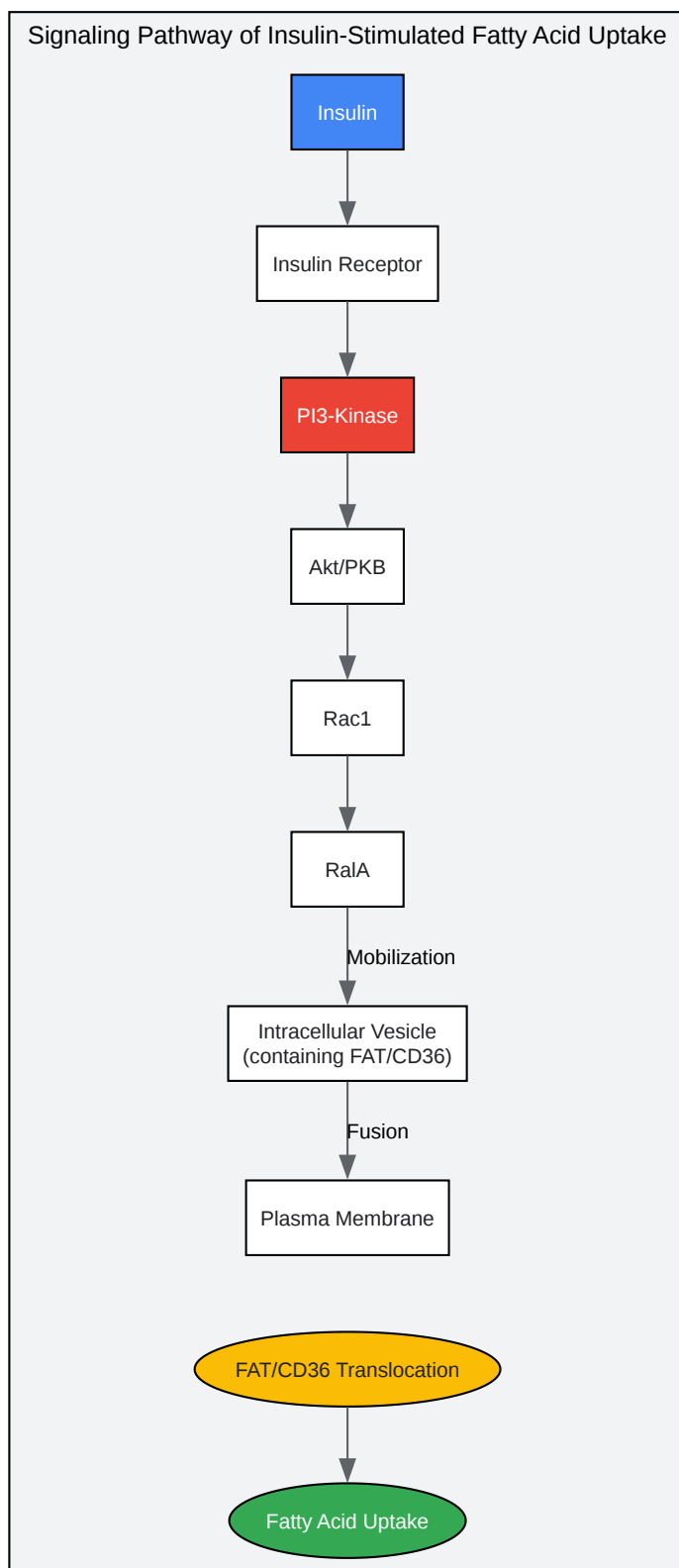
Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the underlying biological pathways, the following diagrams are provided.



[Click to download full resolution via product page](#)

Experimental workflow for lipid quantification.



[Click to download full resolution via product page](#)

Insulin-stimulated fatty acid uptake pathway.

The insulin signaling pathway illustrates a key mechanism regulating fatty acid uptake.[6][7][8] Upon insulin binding to its receptor, a signaling cascade involving PI3-Kinase and Akt is initiated, leading to the translocation of the fatty acid transporter FAT/CD36 from intracellular vesicles to the plasma membrane.[6][8] This increases the capacity of the cell to take up fatty acids from the extracellular environment.

In conclusion, Bodipy FL C16 is a valuable tool for the quantitative analysis of fatty acid uptake. Its high specificity, photostability, and amenability to both live and fixed-cell imaging make it a superior choice for many applications compared to traditional dyes like Nile Red and Oil Red O. When combined with robust experimental design and appropriate analytical methods such as fluorescence microscopy and flow cytometry, Bodipy FL C16 provides reliable and quantitative data on cellular lipid metabolism, which is crucial for advancing research in metabolic diseases and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Insulin-stimulated translocation of the fatty acid transporter CD36 to the plasma membrane is mediated by the small GTPase Rac1 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Bodipy FL C16: A Comparative Guide to Fluorescent Lipid Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15553641#correlation-of-bodipy-fl-c16-fluorescence-with-lipid-content\]](https://www.benchchem.com/product/b15553641#correlation-of-bodipy-fl-c16-fluorescence-with-lipid-content)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com